5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core functionalized with an amino group at position 5, a carboxamide group at position 4, and two distinct aryl substituents: a 2,5-diethoxyphenyl group and a (2,4,6-trimethylphenyl)carbamoylmethyl moiety.
Properties
IUPAC Name |
5-amino-N-(2,5-diethoxyphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4/c1-6-33-17-8-9-19(34-7-2)18(12-17)26-24(32)22-23(25)30(29-28-22)13-20(31)27-21-15(4)10-14(3)11-16(21)5/h8-12H,6-7,13,25H2,1-5H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMLYALIZLDKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3C)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and potential therapeutic applications in various fields, including oncology and metabolic diseases. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 422.5 g/mol. The IUPAC name is this compound. The structure features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of triazole derivatives often includes antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For example:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis. They can also interfere with DNA synthesis and repair mechanisms.
- Case Study : A study conducted on a related triazole compound demonstrated an EC50 value of approximately 6 µM against pancreatic β-cells under stress conditions . This suggests that modifications in the triazole structure can enhance cytotoxicity towards cancer cells.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties:
- Spectrum of Activity : These compounds have shown efficacy against a range of pathogens including bacteria and fungi.
- Research Findings : In vitro studies have demonstrated that certain triazole derivatives possess broad-spectrum antimicrobial activity with varying degrees of potency depending on the substituents on the triazole ring.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of diethoxy groups may enhance solubility and absorption in biological systems.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes could influence the compound's bioavailability and efficacy.
- Excretion : Renal excretion is likely a primary route for elimination due to the compound’s molecular weight.
Data Summary Table
The following table summarizes key findings related to the biological activity of similar triazole compounds:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Triazole Carboxamide Family
Several triazole carboxamide derivatives share structural similarities with the target compound, differing primarily in aryl substitution patterns:
Key Observations :
- Substituent Position Effects: The 2,5-diethoxy substitution in the target compound contrasts with the 2,4- or 3,5-dimethoxy patterns in analogues .
- Aromatic Moieties : The 2,4,6-trimethylphenyl group in the target compound introduces significant steric bulk and hydrophobicity, distinguishing it from oxazolyl-containing analogues .
Pyrazole Carboxamide Derivatives (Non-Triazole Comparators)
describes pyrazole carboxamides (e.g., 3a–3e) with varying aryl substituents. While these lack the triazole core, their carboxamide functionality and substituent effects on physical properties provide indirect insights:
Key Observations :
- Electron-Withdrawing Groups : Chloro (3b) and fluoro (3d) substituents elevate melting points compared to phenyl (3a), likely due to enhanced intermolecular dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
